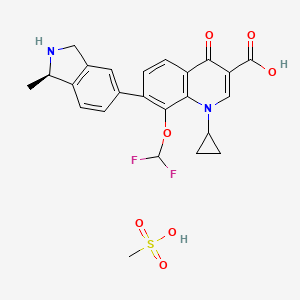![molecular formula C22H26N2O6S3 B1674703 (9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione CAS No. 120500-15-4](/img/structure/B1674703.png)
(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[152It has the molecular formula C22H26N2O6S3 and exhibits broad antimicrobial activity against both Gram-positive and Gram-negative bacteria . This compound is particularly notable for its antitumor properties, making it a significant subject of research in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: (9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione is primarily produced through fermentation using a microorganism belonging to the genus Streptomyces. The production process involves culturing the microorganism in a nutrient-rich medium under controlled conditions. The medium typically contains glucose, soluble starch, Bacto-tryptone, yeast extract, beef extract, and calcium carbonate. The culture is incubated at 28°C with continuous aeration and agitation .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation in bioreactors. The fermentation broth is then subjected to a series of purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the antibiotic. The final product is obtained as white-needled crystals through recrystallization .
Chemical Reactions Analysis
Types of Reactions: (9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include methanol, ethyl acetate, chloroform, and acetic acid. The reactions are typically carried out under controlled pH conditions and at specific temperatures to ensure optimal yields .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antimicrobial and antitumor activities. These derivatives are often tested for their efficacy against different bacterial strains and cancer cell lines .
Scientific Research Applications
(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of antibiotic action and resistance. In biology, it serves as a tool for investigating the molecular pathways involved in bacterial and cancer cell growth. In medicine, this compound is being explored as a potential therapeutic agent for treating bacterial infections and cancer. In industry, it is used in the development of new antibiotics and antitumor drugs .
Mechanism of Action
The mechanism of action of (9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione involves the inhibition of DNA replication and protein synthesis in bacterial cells. It targets specific enzymes and molecular pathways essential for bacterial growth and survival. In cancer cells, this compound induces apoptosis by disrupting the cell cycle and inhibiting key signaling pathways .
Comparison with Similar Compounds
(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione is unique compared to other similar compounds due to its distinct chemical structure and broad-spectrum antimicrobial activity. Similar compounds include other antibiotics produced by Streptomyces species, such as EI-1507-1, EI-1941-1, EI-1941-2, and UCS1025A. These compounds also exhibit antimicrobial and antitumor activities but differ in their chemical structures and specific mechanisms of action .
This compound stands out for its potent antitumor activity and its ability to inhibit a wide range of bacterial strains, making it a valuable compound for both scientific research and therapeutic applications.
Properties
CAS No. |
120500-15-4 |
|---|---|
Molecular Formula |
C22H26N2O6S3 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(2R,4'R,6R,9E,11R,13Z,15E)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione |
InChI |
InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4+,7-5-,13-10+/t14-,17-,21+,22-,33?/m1/s1 |
InChI Key |
ZHTRILQJTPJGNK-ZKVMHOIXSA-N |
SMILES |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
Isomeric SMILES |
C[C@@H]1C2=NC(=CS2)/C=C/C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O |
Canonical SMILES |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leinamycin; Antibiotic DC 107; DC 107; DC-107; DC107; (+)-Leinamycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1674626.png)



![5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B1674632.png)


![3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine](/img/structure/B1674641.png)

